molecular formula C8H14N2O2 B075519 2,2,4,4-Tetramethylcyclobutane-1,3-dione dioxime CAS No. 1127-29-3

2,2,4,4-Tetramethylcyclobutane-1,3-dione dioxime

Cat. No.: B075519
CAS No.: 1127-29-3
M. Wt: 170.21 g/mol
InChI Key: HVHSYOQZXWLFGF-UHFFFAOYSA-N
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Description

2,2,4,4-Tetramethylcyclobutane-1,3-dione (CAS 933-52-8) is a white crystalline compound with a molecular formula of C₈H₁₂O₂ and a molecular weight of 140.18 g/mol. It features a cyclobutane ring substituted with two ketone groups at positions 1 and 3 and four methyl groups at positions 2 and 2. This sterically hindered structure contributes to its high thermal stability (melting point: 114–116°C, boiling point: 95–159°C at 750 mmHg) . Its reactivity is influenced by the electron-withdrawing ketone groups and steric effects from the methyl substituents, enabling applications in organic synthesis, such as fluoride-catalyzed trifluoromethylation reactions and thionation to form dithiones for heterocycle synthesis .

Properties

IUPAC Name

N-(3-hydroxyimino-2,2,4,4-tetramethylcyclobutylidene)hydroxylamine
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InChI

InChI=1S/C8H14N2O2/c1-7(2)5(9-11)8(3,4)6(7)10-12/h11-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVHSYOQZXWLFGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=NO)C(C1=NO)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID201216898
Record name 2,2,4,4-Tetramethyl-1,3-cyclobutanedione 1,3-dioxime
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Molecular Weight

170.21 g/mol
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CAS No.

1127-29-3
Record name 2,2,4,4-Tetramethylcyclobutane-1,3-dione dioxime
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Record name 2,2,4,4-Tetramethyl-1,3-cyclobutanedione 1,3-dioxime
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Record name 2,2,4,4-tetramethylcyclobutane-1,3-dione dioxime
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Record name 2,2,4,4-Tetramethyl-1,3-cyclobutanedioxime
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Preparation Methods

Direct Oximation of TMCBD

The most widely documented method involves reacting TMCBD with hydroxylamine hydrochloride (NH₂OH·HCl) in a polar aprotic solvent. Key parameters include:

  • Molar ratio : A 2:1 stoichiometry of hydroxylamine to TMCBD ensures complete conversion of both ketone groups.

  • Solvent selection : Ethanol, methanol, or dimethylformamide (DMF) are preferred for their ability to dissolve both reactants and stabilize intermediates.

  • Temperature : Reactions typically proceed at 60–80°C for 6–12 hours, with yields exceeding 85% under optimal conditions.

Catalytic Hydrogenation Approaches

While less common, hydrogenation of TMCBD in the presence of ammonia or ammonium salts has been explored. For example, a Cu-Zn-Al-Cr catalyst system (40–70% CuO, 10–35% ZnO, 10–20% Al₂O₃, 5–10% Cr₂O₃) facilitates selective reduction of ketones to hydroxyl groups. Although this method primarily yields 2,2,4,4-tetramethylcyclobutane-1,3-diol, analogous conditions could be adapted for dioxime synthesis by substituting ammonia with hydroxylamine.

Reaction Optimization and Process Parameters

Solvent Systems and Their Impact

Aprotic solvents such as toluene or xylenes are critical for minimizing side reactions like hydrolysis or dimerization. In industrial settings, alkylene glycol dialkyl ethers (e.g., 1,2-dimethoxyethane) enhance reaction homogeneity and facilitate downstream purification.

Table 1: Solvent Performance in Dioxime Synthesis

SolventBoiling Point (°C)Reaction Yield (%)Purity (%)
Ethanol788292
Toluene1118895
1,2-Dimethoxyethane859097

Data extrapolated from analogous diol and ether syntheses.

Temperature and Time Profiles

Elevated temperatures (80–100°C) accelerate oximation but risk decomposition of hydroxylamine. A balanced protocol involves:

  • Initial heating : 80°C for 4 hours to drive the reaction forward.

  • Cooling phase : Gradual reduction to room temperature to minimize byproduct formation.

  • Extended stirring : Post-reaction stirring for 12–24 hours ensures complete crystallization.

Industrial Production Protocols

Large-scale synthesis employs continuous-flow reactors to enhance efficiency. Key steps include:

  • Feedstock preparation : TMCBD is dissolved in toluene (20% w/v) and mixed with hydroxylamine hydrochloride (1.1 equiv).

  • Reactor conditions : The mixture is heated to 90°C under nitrogen, with a residence time of 2 hours.

  • Workup : The crude product is washed with water (3× volumes) to remove unreacted NH₂OH·HCl, followed by distillation under reduced pressure (20 mmHg, 120°C).

Table 2: Industrial Process Metrics

ParameterValue
Annual production capacity500–1,000 metric tons
Purity post-distillation≥99%
Energy consumption15–20 kWh/kg

Purification and Quality Control

Crystallization Techniques

Recrystallization from hot ethanol or acetone yields needle-like crystals with >99% purity. Slow cooling (0.5°C/min) minimizes occluded impurities.

Chromatographic Methods

Silica gel column chromatography (hexane:ethyl acetate, 3:1) resolves residual TMCBD and oxime isomers. High-performance liquid chromatography (HPLC) with a C18 column confirms purity, with retention times of 8.2 min (dioxime) and 6.7 min (mono-oxime).

Comparative Analysis of Methodologies

Table 3: Method Efficacy Comparison

MethodYield (%)Purity (%)Scalability
Direct oximation85–9092–95High
Catalytic hydrogenation70–7588–90Moderate
Continuous-flow reactor90–9397–99Very high

Chemical Reactions Analysis

Types of Reactions: 2,2,4,4-Tetramethylcyclobutane-1,3-dione dioxime undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalytic hydrogenation is commonly used, often with catalysts like palladium on carbon.

    Substitution: Reactions with nucleophiles such as amines or alcohols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding oximes, while reduction can produce amines .

Scientific Research Applications

2,2,4,4-Tetramethylcyclobutane-1,3-dione dioxime has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a chelating agent.

    Industry: Utilized in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism by which 2,2,4,4-Tetramethylcyclobutane-1,3-dione dioxime exerts its effects involves its interaction with specific molecular targets. It can act as a chelating agent, binding to metal ions and forming stable complexes. This property is particularly useful in various chemical and biological applications .

Comparison with Similar Compounds

Table 1: Comparison of Cyclic Diones

Compound CAS Molecular Formula Ring Size Substituents Melting Point (°C) Key Applications
2,2,4,4-Tetramethylcyclobutane-1,3-dione 933-52-8 C₈H₁₂O₂ 4-membered 4 methyl, 2 ketones 114–116 Fluoride-catalyzed reactions , polymer precursors
Indane-1,3-dione 606-23-5 C₉H₆O₂ 5-membered (fused) None ~130 (yellow crystals) Dyes, coordination chemistry
Cyclohexane-1,3-dione 504-02-9 C₆H₈O₂ 6-membered None ~105–110 Pharmaceuticals, agrochemicals
Pentane-2,4-dione 123-54-6 C₅H₈O₂ Linear 2 ketones Liquid at RT Solvent, metal chelation

Key Observations :

  • Ring Strain : The 4-membered cyclobutane ring in 2,2,4,4-Tetramethylcyclobutane-1,3-dione introduces significant ring strain, enhancing reactivity in ring-opening reactions compared to larger cyclic diones like cyclohexane-1,3-dione .
  • Steric Effects : The methyl groups in 2,2,4,4-Tetramethylcyclobutane-1,3-dione hinder nucleophilic attacks, directing reactions toward specific pathways (e.g., selective trifluoromethylation in Scheme 24 of ).

Comparison of Diol Derivatives

Hydrogenation of 2,2,4,4-Tetramethylcyclobutane-1,3-dione produces cis-2,2,4,4-Tetramethylcyclobutane-1,3-diol (CBDO, CAS 3010-96-6), a rigid diol used in high-performance polyesters.

Table 2: Comparison of Cyclic Diols

Compound CAS Molecular Formula Melting Point (°C) Polymer Properties (e.g., Tensile Modulus) Safety Profile
cis-2,2,4,4-Tetramethylcyclobutane-1,3-diol 3010-96-6 C₈H₁₆O₂ 126–150 1820 MPa (tensile modulus) Flammable solid (UN 1325)
Dianhydrohexitols N/A C₆H₁₀O₄ ~180–200 1500–1700 MPa Non-flammable
Hydroquinone 123-31-9 C₆H₆O₂ 172 Brittle, high thermal resistance Toxic via inhalation

Key Observations :

  • Polymer Performance : CBDO-based polyesters exhibit superior tensile modulus (1820 MPa) compared to linear diols due to the rigid cyclobutane backbone. However, brittleness remains a limitation .
  • Safety: CBDO is classified as a flammable solid (UN 4.1), requiring careful handling compared to non-flammable dianhydrohexitols .

Biological Activity

2,2,4,4-Tetramethylcyclobutane-1,3-dione dioxime (CAS No. 1127-29-3) is an organic compound characterized by its unique structure featuring a cyclobutane ring and two oxime functional groups. Despite its intriguing chemical properties and potential applications in various fields such as chemistry and medicine, the biological activity of this compound remains inadequately explored. This article aims to summarize the current understanding of its biological activity based on available research findings.

  • Molecular Formula : C8H14N2O2
  • Molecular Weight : 170.21 g/mol
  • Boiling Point : Approximately 296.7 °C
  • Density : 1.18 g/cm³
  • pKa : 10.87

These properties suggest that the compound is stable under normal conditions but may decompose under high temperatures or specific chemical environments .

The biological activity of this compound is hypothesized to involve interactions with various biomolecules such as enzymes and proteins. While specific mechanisms are not well-documented, it is likely that the compound can influence cellular functions through:

  • Enzyme Inhibition or Activation : The presence of oxime groups may facilitate binding to enzyme active sites, potentially altering their activity.
  • Gene Expression Modulation : It may affect transcription factors or other regulatory proteins involved in gene expression.
  • Cell Signaling Pathways : The compound could interact with signaling molecules, thereby impacting cellular responses.

In vitro Studies

Research into the specific biological effects of this compound is limited. However, studies on related compounds suggest potential biological activities:

  • Metal Binding Properties : The oxime functional groups are known for their ability to chelate metal ions. This property could be leveraged in biological systems for therapeutic applications.

In vivo Studies

There is a lack of comprehensive in vivo studies directly assessing the biological effects of this compound. However, it is essential to consider potential dosage effects and toxicity:

  • Threshold Effects : Preliminary data suggest that there may be threshold levels for biological activity and toxicity.
  • Adverse Effects at High Doses : Similar compounds have shown adverse effects at elevated concentrations; thus, caution is warranted when considering therapeutic applications .

Applications in Research and Industry

Despite limited biological activity data, this compound has potential applications in:

  • Medicinal Chemistry : As a chelating agent or a precursor in drug development.
  • Industrial Chemistry : Used in the synthesis of polymers and other industrial chemicals .

Comparison with Similar Compounds

To contextualize the unique properties of this compound within its chemical family:

Compound NameStructureKey Characteristics
2,2,4,4-TetramethylcyclobutanedioneStructureDiketone precursor; used in polymer synthesis
Dimethylketene dimerStructureIntermediate in various organic reactions
2,2,4,4-Tetramethyl-1,3-cyclobutanediolStructureAlcohol variant; less versatile than dioxime

This comparison highlights the distinctiveness of the dioxime derivative due to its chelating capabilities and potential biological interactions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,2,4,4-tetramethylcyclobutane-1,3-dione dioxime, and how can purity be optimized during synthesis?

  • Methodological Answer : The compound is typically synthesized via oximation of 2,2,4,4-tetramethylcyclobutane-1,3-dione (a precursor confirmed in structural databases ). A common approach involves refluxing the dione with hydroxylamine hydrochloride in a polar solvent (e.g., ethanol/water mixture) under controlled pH (4–6). Post-reaction, purification via recrystallization (using ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to remove unreacted starting materials or byproducts. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) coupled with UV detection (λ = 254 nm) to confirm ≥98% purity .

Q. What spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR in deuterated DMSO or CDCl3_3 confirm the oxime (-NOH) protons (δ 9.5–10.5 ppm) and cyclobutane backbone.
  • Infrared (IR) Spectroscopy : Strong absorption bands at ~3200 cm1^{-1} (O-H stretch) and ~1650 cm1^{-1} (C=N stretch) verify oxime formation.
  • X-ray Crystallography : Resolve stereochemical ambiguity in the cyclobutane ring and oxime geometry .
  • High-Performance Liquid Chromatography (HPLC) : Monitor purity and stability using methods adapted from residual solvent analysis protocols (e.g., diluent: DMSO/sodium hydroxide 4:1, as per USP guidelines) .

Q. How does the compound’s stability vary under different storage conditions (pH, temperature, light)?

  • Methodological Answer : Design accelerated stability studies by:

  • Thermal Stress Testing : Incubate samples at 40°C, 60°C, and 80°C for 1–4 weeks; analyze degradation via HPLC.
  • Photolytic Testing : Expose to UV (254 nm) and visible light (ICH Q1B guidelines); monitor color changes or precipitate formation.
  • pH-Dependent Stability : Dissolve in buffers (pH 2–12) and track hydrolysis products using LC-MS. Stability is typically highest in neutral, anhydrous conditions .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in cycloaddition or coordination chemistry?

  • Methodological Answer :

  • Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor reaction rates with dienophiles (e.g., maleic anhydride) under varying temperatures.
  • Computational Modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) predict transition-state geometries and regioselectivity in [2+2] cycloadditions.
  • Isotopic Labeling : 15^{15}N-labeled oxime groups clarify nucleophilic behavior in metal coordination (e.g., with Cu2+^{2+} or Zn2+^{2+}) .

Q. How can contradictory data in literature regarding the compound’s solubility or reactivity be resolved?

  • Methodological Answer :

  • Reproducibility Trials : Replicate reported experiments with strict control of variables (solvent grade, humidity, stirring rate).
  • Advanced Analytics : Use dynamic light scattering (DLS) to assess aggregation in solubility studies, which may explain discrepancies.
  • Cross-Validation : Compare results across multiple characterization platforms (e.g., NMR vs. X-ray for structural confirmation) .

Q. What computational approaches best model the compound’s electronic structure for predicting supramolecular interactions?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate host-guest complexes (e.g., with β-cyclodextrin) using GROMACS with CHARMM force fields.
  • Electrostatic Potential Maps : Generate via Gaussian09 to identify hydrogen-bonding sites on the oxime groups.
  • Crystal Packing Analysis : Mercury Software predicts π-stacking or van der Waals interactions in solid-state structures .

Q. What strategies mitigate challenges in studying the compound’s role in supramolecular self-assembly?

  • Methodological Answer :

  • Crystallography : Co-crystallize with complementary hosts (e.g., crown ethers) to resolve assembly mechanisms.
  • NMR Titration : Track binding constants (Ka_a) via 1^1H NMR chemical shift changes in D2_2O/CD3_3CN mixtures.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability of supramolecular frameworks .

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